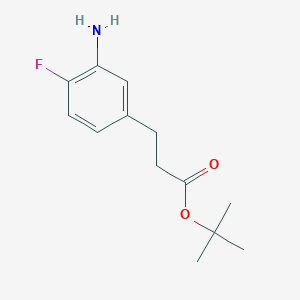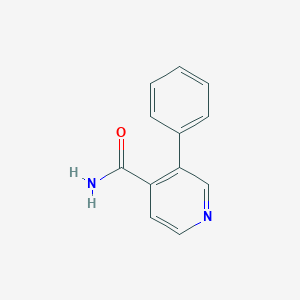
3-Phenylpyridine-4-carboxamide
Descripción general
Descripción
3-Phenylpyridine-4-carboxamide (3-PP-4-CA) is a nitrogen-containing heterocyclic compound which has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of research areas, such as synthetic organic chemistry, biochemistry, and pharmacology. 3-PP-4-CA has been studied for its potential to act as a drug, a catalyst, and a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Discovery and Clinical Applications
- Met Kinase Inhibitors : A study described the identification of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated tumor stasis in models of human gastric carcinoma following oral administration, with one compound advancing into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Chemical Synthesis and Modification
- Cobalt-catalyzed Coupling : A process was developed for ortho-alkylating aromatic carboxamides and 2-phenylpyridine derivatives with Grignard reagents, using a cobalt catalyst. This method operates under ambient conditions and demonstrates selective mono- or dialkylation based on the substrate used, highlighting its utility in synthesizing modified 3-Phenylpyridine-4-carboxamide derivatives (Chen et al., 2011).
Biological Effects and Mechanisms
- DNA Targeting Small Molecules : A study explored the effects of novel 9‐aminoacridine carboxamides on various DNA structures, including their ability to intercalate DNA and influence antiproliferative activity in cancer cell lines. These findings suggest that carboxamide derivatives, potentially including those related to 3-Phenylpyridine-4-carboxamide, could serve as bases for antitumor agents (Howell et al., 2012).
Sensor Development
- Chromium(III) Ion Detection : A Cr3+ ion-selective electrode was developed using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (APC) as a carrier. This sensor showed high selectivity and sensitivity for Cr3+ ions, demonstrating the potential utility of carboxamide derivatives in environmental monitoring and biological sample analysis (Zamani et al., 2009).
Propiedades
IUPAC Name |
3-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-6-7-14-8-11(10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZQKXROMUCPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




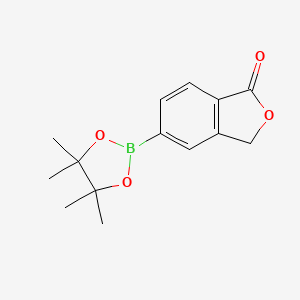
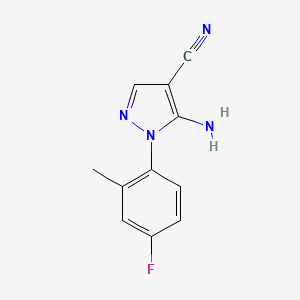

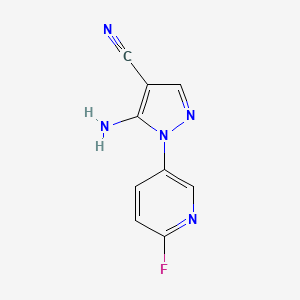

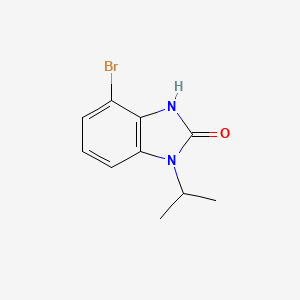

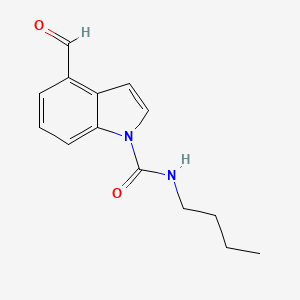
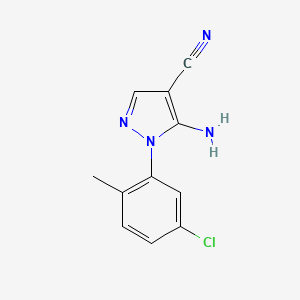

![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)
